molecular formula C19H13N3O3S B11357827 N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11357827
M. Wt: 363.4 g/mol
InChI Key: QTZWIRBJAYGJRB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with a thiadiazole ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Benzoylation: The benzofuran derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Thiadiazole Ring Formation: The benzoylated benzofuran is reacted with thiosemicarbazide and an oxidizing agent like hydrogen peroxide to form the thiadiazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and thiadiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the benzofuran and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C19H13N3O3S/c1-11-18(26-22-21-11)19(24)20-15-13-9-5-6-10-14(13)25-17(15)16(23)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,24)

InChI Key

QTZWIRBJAYGJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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